
1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a trimethyl-substituted indole ring fused with an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the reaction of 2,4,6-trimethylaniline with acetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired indole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: Shares a similar indole structure but lacks the trimethyl and ethanone substitutions.
2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate: Another indole derivative with different functional groups.
Uniqueness: 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
647009-45-8 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(2,4,6-trimethyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C13H17NO/c1-8-5-9(2)12-7-10(3)14(11(4)15)13(12)6-8/h5-6,10H,7H2,1-4H3 |
InChI Key |
XJJKQBNGEMNOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=C2N1C(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


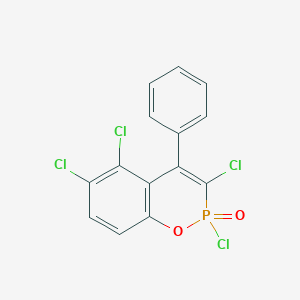
![[1,1'-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)-](/img/structure/B12601932.png)
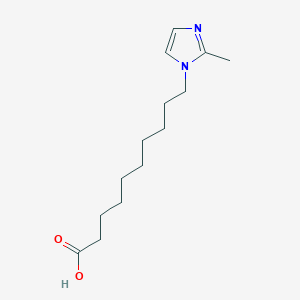
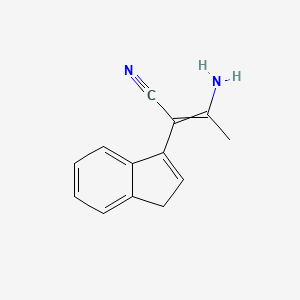
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
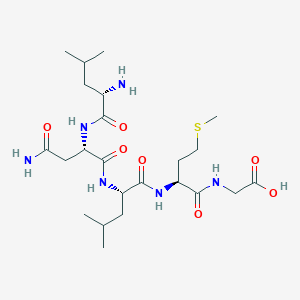

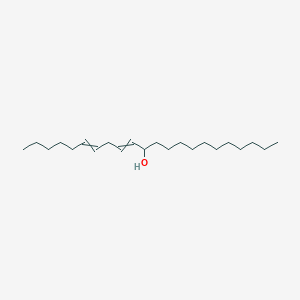

![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)

![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B12602001.png)
